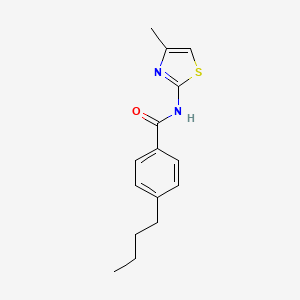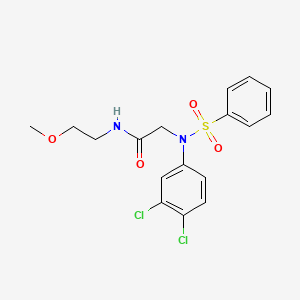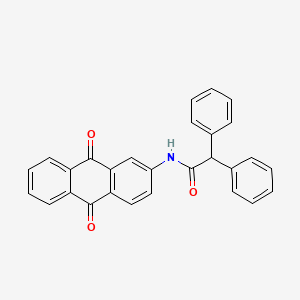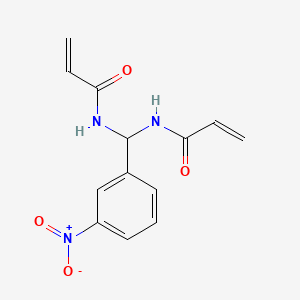
N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.266 g/mol . This compound is characterized by the presence of an acrylamide group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of acryloyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-((ACRYLOYLAMINO)(3,4-DIMETHOXYPHENYL)METHYL)ACRYLAMIDE
- N-((ACRYLOYLAMINO)(4-METHOXYPHENYL)METHYL)ACRYLAMIDE
- 3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-3-NITROPHENYL)ACRYLAMIDE
Uniqueness
N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE is unique due to the presence of both an acrylamide and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo both oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-[(3-nitrophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-3-11(17)14-13(15-12(18)4-2)9-6-5-7-10(8-9)16(19)20/h3-8,13H,1-2H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHDBJCXXGQODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303061-64-5 |
Source


|
| Record name | N-((ACRYLOYLAMINO)(3-NITROPHENYL)METHYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)sulfonyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4906771.png)
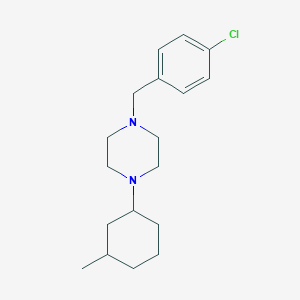
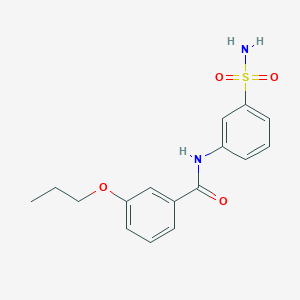
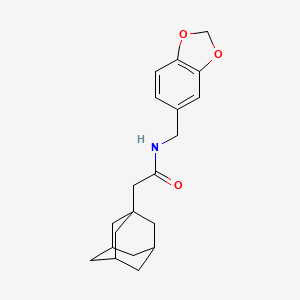
![1-[4-(2-Chloro-4-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4906796.png)

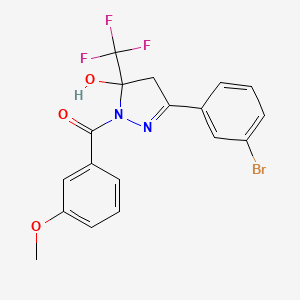
![7-[(3-bromophenyl)methyl]-8-(cyclopentylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4906809.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4906813.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4906823.png)
![2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-CHLOROBENZYL)ACETAMIDE](/img/structure/B4906826.png)
